The compound 2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-phenylbutan-2-yl)acetamide is a complex organic molecule belonging to the class of thiazolopyrimidine derivatives. Its structure incorporates multiple functional groups, including a thiazolopyrimidine core, a sulfanylidene group, and an acetamide moiety. This compound is of interest in medicinal chemistry due to its potential biological activities.
This compound is classified under the CAS Number 1040653-58-4 and has a molecular formula of C24H24N4O2S3, with a molecular weight of approximately 496.7 g/mol. The unique structural characteristics of this compound suggest potential applications in pharmaceutical development, particularly in targeting specific biological pathways .
The synthesis of 2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-phenylbutan-2-yl)acetamide can be achieved through several synthetic routes. A common method involves the condensation of appropriate thiazolopyrimidine derivatives with acetamide and subsequent modifications to introduce the o-tolyl and phenylbutanamide groups.
The molecular structure of 2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-phenylbutan-2-yl)acetamide features:
The compound's structural representation can be described using SMILES notation: CC(C(=O)N)S(=S)C1=C(NC(=O)C1=O)C(=C(C=C1C=C(C=C1)C(C)C(=O)N)C(C)=C(C)C(=O)N).
The compound can participate in various chemical reactions due to its functional groups:
These reactions are significant for modifying the compound to enhance its biological properties or to synthesize derivatives with improved efficacy against specific targets.
The mechanism of action for 2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-phenylbutan-2-yl)acetamide likely involves interaction with biological macromolecules such as enzymes or receptors. The thiazolopyrimidine core may inhibit specific enzymes involved in metabolic pathways or signal transduction processes.
Experimental studies are required to elucidate the precise mechanisms through which this compound exerts its biological effects.
While specific physical properties such as density and boiling point are not readily available for this compound, its melting point is typically determined through differential scanning calorimetry or similar techniques.
The chemical properties include:
The potential applications of 2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-phenylbutan-2-yl)acetamide primarily lie in medicinal chemistry:
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 12141-45-6
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: